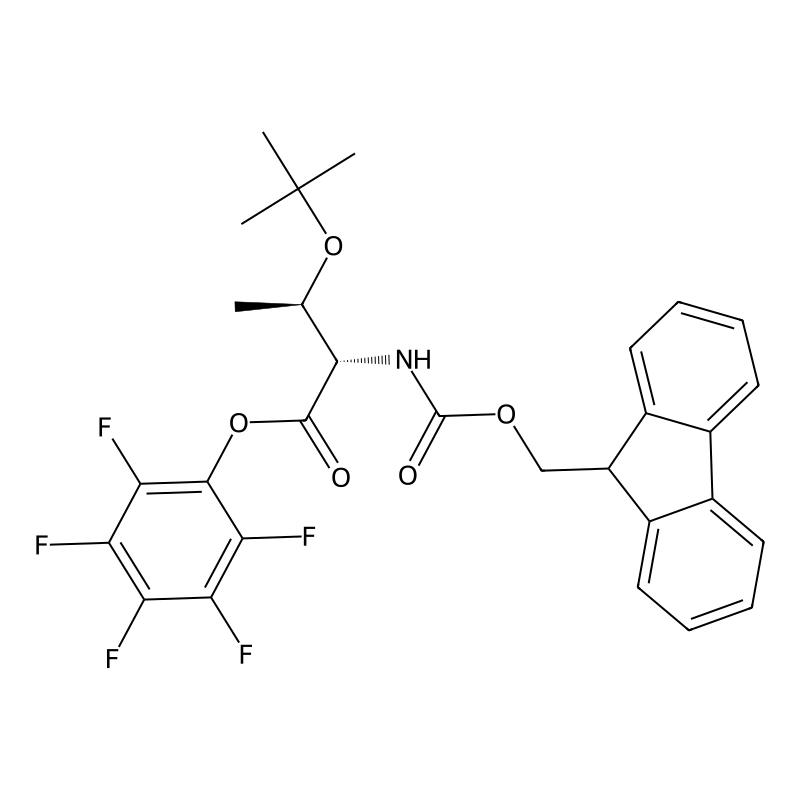

Fmoc-Thr(tBu)-OPfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Peptide Synthesis

Scientific Field: Biochemistry and Drug Development

Summary of the Application: “Fmoc-Thr(tBu)-OPfp” is used in Fmoc/tBu solid-phase peptide synthesis. The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields.

Methods of Application: The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields. Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings.

Application in Synthesis of Chlorofusin Analogues

Scientific Field: Medicinal Chemistry.

Summary of the Application: “Fmoc-Thr(tBu)-OPfp” can be used to synthesize chlorofusin analogues.

Methods of Application: The synthesis of chlorofusin analogues involves solid-phase peptide synthesis.

Results or Outcomes: The synthesized chlorofusin analogues can be used for further biological testing to evaluate their anti-tumor activity.

Application in Synthesis of Complex Depsipeptides

Scientific Field: Bioorganic Chemistry.

Summary of the Application: “Fmoc-Thr(tBu)-OPfp” can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides.

Methods of Application: The synthesis of complex depsipeptides involves solid-phase peptide synthesis.

Results or Outcomes: The synthesized complex depsipeptides can be used for further biological testing to evaluate their biological activities.

Application in Synthesis of N-Methylated Amino Acids

Summary of the Application: “Fmoc-Thr(tBu)-OPfp” can be used to synthesize N-methylated amino acids.

Methods of Application: The synthesis of N-methylated amino acids involves solid-phase synthesis. Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method.

Results or Outcomes: The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity.

Fmoc-Thr(tBu)-OPfp, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-threonine pentafluorophenyl ester, is a derivative of the amino acid threonine. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl (tBu) protecting group on the hydroxyl side chain, which enhances its stability during peptide synthesis. The pentafluorophenyl (OPfp) ester facilitates the coupling of threonine residues in solid-phase peptide synthesis, making it a valuable reagent in the field of peptide chemistry .

Fmoc-Thr(tBu)-OPfp itself doesn't have a specific mechanism of action. It functions as a protected amino acid building block that allows for the controlled and sequential addition of threonine residues during peptide synthesis. The Fmoc and tBu groups ensure proper chain assembly by protecting specific functional groups until needed for peptide bond formation.

- Fmoc-Thr(tBu)-OPfp is likely not acutely toxic but can cause irritation upon contact with skin, eyes, and respiratory system.

- Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood.

- Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tBu group can be cleaved under acidic conditions, typically using trifluoroacetic acid.

- Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids. Common reagents for these reactions include O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) .

The primary biological activity of Fmoc-Thr(tBu)-OPfp is its role in solid-phase peptide synthesis. It allows for the incorporation of threonine into peptide chains, which can influence various biological functions depending on the sequence and structure of the resulting peptides. The synthesized peptides may exhibit specific cellular effects based on their composition, potentially impacting cell signaling and function .

The synthesis of Fmoc-Thr(tBu)-OPfp typically involves several steps:

- Protection of Threonine: The amino group of threonine is protected using Fmoc chloride in the presence of a base like sodium bicarbonate.

- Hydroxyl Group Protection: The hydroxyl group is protected with tert-butyl dimethylsilyl chloride in an imidazole environment.

- Formation of Pentafluorophenyl Ester: The final product is obtained by reacting the protected threonine with pentafluorophenol to form the OPfp ester .

In industrial settings, automated peptide synthesizers are often employed to enhance efficiency and yield during production .

Fmoc-Thr(tBu)-OPfp is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides containing threonine residues.

- Biochemical Research: The peptides synthesized from this compound can be utilized in various biochemical assays and studies to understand protein interactions and functions .

Several compounds are similar to Fmoc-Thr(tBu)-OPfp, particularly in their use as building blocks in peptide synthesis. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-Thr(OH) | Fmoc protected threonine without tBu group | Simpler structure, less sterically hindered |

| Fmoc-Ala(OH) | Fmoc protected alanine | Lacks hydroxyl protection; used for different peptides |

| Fmoc-Gly(OH) | Fmoc protected glycine | Smallest amino acid; often used for flexible linkers |

| Fmoc-Lys(Boc) | Fmoc protected lysine with Boc protection | Contains an additional basic side chain |

Fmoc-Thr(tBu)-OPfp stands out due to its dual protection strategy that enhances stability and reactivity during peptide synthesis compared to other simpler or differently protected amino acids .

This compound's ability to facilitate specific coupling reactions while maintaining stability under various synthetic conditions makes it a unique and valuable tool in peptide chemistry.

Fmoc-Thr(tBu)-OPfp (CAS: 117088-31-0) is an activated ester derivative of O-tert-butyl-L-threonine, protected at the α-amino group by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) moiety. Its molecular formula is $$ \text{C}{29}\text{H}{26}\text{F}5\text{NO}5 $$, with a molecular weight of 563.5 g/mol. The pentafluorophenyl (PFP) ester group at the carboxyl terminus enhances electrophilicity, facilitating nucleophilic acyl substitution with amine groups during peptide bond formation.

Structural Features

- Fmoc Group: Provides UV-detectable deprotection (λ = 301 nm) and base-labile protection via piperidine.

- tBu Side Chain Protection: Acid-labile tert-butyl ether safeguards the threonine hydroxyl group during Fmoc removal.

- PFP Ester: Stabilizes the activated carbonyl, reducing hydrolysis and enabling room-temperature coupling.

Nomenclature

- IUPAC Name: (2,3,4,5,6-Pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate.

- Common Synonyms: Fmoc-O-tert-butyl-L-threonine OPfp ester; Fmoc-Thr(tBu)-OPfp.

Historical Development in Peptide Chemistry

The emergence of Fmoc-Thr(tBu)-OPfp parallels advancements in orthogonal protection strategies. Key milestones include:

- 1970: Introduction of the Fmoc group by Carpino and Han, offering base-labile α-amino protection.

- 1980s: Adoption of PFP esters as stable alternatives to p-nitrophenyl esters, minimizing racemization in fragment condensation.

- 1990s: Integration of Fmoc-Thr(tBu)-OPfp into solid-phase glycopeptide synthesis, enabling glycosylation prior to resin cleavage.

- 2020s: Optimization with green coupling reagents like T3P® (propylphosphonic anhydride), achieving >95% coupling efficiency in 5 minutes.

Significance in Academic Research

Fmoc-Thr(tBu)-OPfp addresses three critical challenges in peptide synthesis:

- Steric Hindrance Mitigation: The tert-butyl group prevents hydrogen bonding between threonine’s hydroxyl and backbone amides, reducing aggregation during SPPS.

- Glycopeptide Assembly: Enables direct incorporation of pre-glycosylated threonine residues into growing peptide chains, preserving labile glycan structures.

- High-Yield Automation: PFP esters’ stability allows for automated synthesizer use without on-resin activation, critical for large-scale production.

Overview of Protective Group Strategy

The orthogonal protection scheme of Fmoc-Thr(tBu)-OPfp ensures sequential deprotection:

| Protective Group | Lability | Removal Conditions | Purpose |

|---|---|---|---|

| Fmoc | Base | 20% piperidine/DMF | α-Amino protection |

| tBu | Acid | 95% TFA in DCM | Hydroxyl group protection |

| PFP Ester | None | Coupling via amine attack | Carboxyl activation for coupling |

This strategy permits selective modification at each synthetic stage, exemplified in the synthesis of mucin-like glycopeptides for glycosyltransferase studies.

Fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine pentafluorophenyl ester possesses the molecular formula C29H26F5NO5 [1] [2] [4]. The compound exhibits a molecular weight of 563.51 daltons [2] [4] [5]. This molecular weight determination has been consistently reported across multiple analytical studies and commercial specifications [1] [3] [5].

The molecular formula reflects the complex structure incorporating multiple functional groups characteristic of protected amino acid derivatives used in peptide synthesis [1] [2]. The presence of five fluorine atoms contributes significantly to the molecular weight and influences the compound's physical and chemical properties [2] [15].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C29H26F5NO5 | [1] [2] [4] |

| Molecular Weight | 563.51 Da | [2] [4] [5] |

| Chemical Abstracts Service Number | 117088-31-0 | [1] [2] [5] |

| Molecular Descriptor Language Number | MFCD00077076 | [2] [5] [15] |

Chemical Structure and Stereochemistry

The chemical structure of fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine pentafluorophenyl ester features multiple stereocenters that define its three-dimensional configuration [2] [12]. The compound contains two chiral centers, consistent with the threonine amino acid backbone [9] [30].

The absolute configuration follows the (2S,3R) stereochemistry typical of L-threonine derivatives [12] [30] [32]. The alpha carbon at position 2 exhibits S configuration, while the beta carbon at position 3 displays R configuration [30] [32]. This stereochemical arrangement is characteristic of naturally occurring L-threonine and its synthetic derivatives [9] [31].

The structural representation demonstrates the systematic arrangement of functional groups around the chiral centers [2] [11]. The fluorenylmethoxycarbonyl protecting group occupies the amino terminus, while the tert-butyl group protects the hydroxyl side chain [12] [31]. The pentafluorophenyl ester serves as an activated leaving group for coupling reactions [1] [2].

| Stereochemical Feature | Configuration | Reference |

|---|---|---|

| Alpha Carbon (C-2) | S | [12] [30] [32] |

| Beta Carbon (C-3) | R | [30] [32] |

| Overall Configuration | (2S,3R) | [12] [30] |

| Systematic Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | [11] [12] |

The structural integrity maintains the characteristic features of L-threonine while incorporating protective groups that facilitate synthetic manipulations [9] [31]. The stereochemistry remains consistent with the natural amino acid configuration found in biological systems [30] [32].

Physical Properties and Appearance

Fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine pentafluorophenyl ester exhibits distinctive physical characteristics that reflect its molecular composition [2] [15] [16]. The compound appears as a white to faintly beige powder under standard conditions [15] [16]. This coloration represents the typical appearance of high-purity preparations used in synthetic applications [2] [16].

The physical form demonstrates powder characteristics with crystalline properties [5] [15]. Research indicates that the compound may exhibit a low melting point, potentially arriving as an oil under certain shipping conditions [3]. Temperature-sensitive handling requires controlled storage conditions to maintain structural integrity [15] [16].

Density measurements indicate a calculated value of 1.329 ± 0.06 grams per cubic centimeter [5] [15]. The boiling point has been predicted at 632.5 ± 55.0 degrees Celsius, though experimental verification remains limited [5] [15]. These physical parameters reflect the molecular interactions and intermolecular forces present in the crystalline structure [15] [28].

| Physical Property | Value | Method | Reference |

|---|---|---|---|

| Appearance | White to faintly beige powder | Visual inspection | [15] [16] |

| Physical Form | Powder | Physical characterization | [5] [15] |

| Density | 1.329 ± 0.06 g/cm³ | Calculated | [5] [15] |

| Boiling Point | 632.5 ± 55.0°C | Predicted | [5] [15] |

| Predicted pKa | 9.84 ± 0.46 | Computational | [5] [15] |

Solubility characteristics demonstrate compatibility with various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5] [15] [28]. The compound exhibits limited solubility in aqueous systems, consistent with its hydrophobic protecting groups [28]. Storage requirements specify refrigeration at 2-8 degrees Celsius to maintain chemical stability [15] [16] [28].

Spectroscopic Characteristics

Spectroscopic analysis provides comprehensive structural confirmation for fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine pentafluorophenyl ester through multiple analytical techniques [20] [21]. Proton nuclear magnetic resonance spectroscopy confirms structural identity and purity assessment [20] [21]. The spectral data demonstrates conformance to expected structural parameters for this protected amino acid derivative [20] [21].

Fluorine-19 nuclear magnetic resonance spectroscopy reveals characteristic signals from the pentafluorophenyl group [20] [21]. The five fluorine atoms produce distinct resonances that serve as fingerprint identification for the compound [20] [21]. This technique provides unambiguous confirmation of the pentafluorophenyl ester functionality [20] [21].

Carbon-13 nuclear magnetic resonance data supports structural elucidation and purity determination [23]. The spectroscopic signature encompasses carbon environments from the fluorenyl, tert-butyl, and pentafluorophenyl moieties [23]. Integration patterns and chemical shift values align with theoretical predictions for the molecular structure [23].

Mass spectrometry analysis confirms molecular weight determination and structural integrity [21] . Electrospray ionization mass spectrometry and matrix-assisted laser desorption ionization time-of-flight techniques provide accurate mass measurements . The expected molecular ion peaks correspond to the calculated molecular weight of 563.51 daltons [21] .

| Spectroscopic Method | Observation | Compliance | Reference |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Structural confirmation | Conforms to structure | [20] [21] |

| Fluorine-19 Nuclear Magnetic Resonance | Pentafluorophenyl signals | Conforms to structure | [20] [21] |

| Carbon-13 Nuclear Magnetic Resonance | Complete carbon assignment | Expected pattern | [23] |

| Mass Spectrometry | Molecular ion detection | Molecular weight confirmed | [21] |

| High Performance Liquid Chromatography | Purity assessment | Greater than 98% | [20] [21] |